DC-LC3in-D5 vs. LC3in-C42: A Comparative Analysis of In Vitro Potency in AlphaScreen Assay
In a direct head-to-head comparison using an AlphaScreen assay to measure disruption of LC3B protein-protein interactions, DC-LC3in-D5 exhibited an IC50 of 51.68 nM. The optimized analog, LC3in-C42, achieved a significantly higher potency with an IC50 of 7.6 nM under identical assay conditions [1].
| Evidence Dimension | In vitro potency (IC50) |
|---|---|
| Target Compound Data | 51.68 nM |
| Comparator Or Baseline | LC3in-C42: 7.6 nM |
| Quantified Difference | LC3in-C42 is approximately 6.8-fold more potent than DC-LC3in-D5. |
| Conditions | AlphaScreen assay measuring disruption of LC3B-LIR peptide interaction. |
Why This Matters
This data positions DC-LC3in-D5 as a less potent but well-characterized reference standard, while LC3in-C42 is the preferred tool for applications requiring maximum target engagement at lower concentrations.
- [1] Zhou, Z., Huang, S., Fan, S., et al. Structure-Based Design and Discovery of a Potent and Cell-Active LC3A/B Covalent Inhibitor. J. Med. Chem. 2024, 67(14), 12184–12204. View Source
